

Technical Guide: C13 NMR Spectral Data Assignment for the 5-Methoxychromone Skeleton

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Compound of Interest

Compound Name: 3-Formyl-5-methoxychromone

CAS No.: 49619-59-2

Cat. No.: B12044221

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Executive Summary

The 5-methoxychromone skeleton (5-methoxy-4H-chromen-4-one) represents a critical pharmacophore in flavonoid drug discovery, particularly for its anti-inflammatory and anticancer properties. However, unambiguous NMR assignment of this scaffold is notoriously difficult due to the high density of quaternary carbons and the electronic influence of the C-5 methoxy group, which perturbs the chemical shifts of the A-ring in non-intuitive ways.

This guide compares three assignment methodologies—Empirical Additivity, 2D-NMR Integration, and DFT-GIAO Calculation—to demonstrate why a multi-faceted approach is required for structural validation. We provide definitive spectral data, distinguishing the 5-methoxy regioisomer from its common 7-methoxy alternative.

The Challenge: Why 1D NMR is Insufficient

In drug development, misassignment of regioisomers (e.g., 5-OMe vs. 7-OMe) can lead to invalid Structure-Activity Relationship (SAR) models. The 5-methoxychromone skeleton presents specific spectral hazards:

- **Quaternary Carbon Ambiguity:** The signals for C-4a, C-8a, and C-5 often appear in the narrow 155–160 ppm range, making them indistinguishable by 1D NMR alone.

- The "Ortho-Effect" Anomaly: The 5-OMe group exerts a strong shielding effect on the para position (C-8) and ortho positions (C-6), but steric compression can alter these predicted values.
- Iso-electronic Traps: The C-2 signal (beta-carbon of the enone) often overlaps with the oxygenated aromatic carbons.

Comparative Analysis of Assignment Strategies

Feature	Method A: Empirical Additivity	Method B: Integrated 2D NMR (Recommended)	Method C: DFT-GIAO Calculation
Principle	Uses substituent constants (Pretsch/Silverstein rules) to predict shifts.	Uses scalar coupling (HSQC/HMBC) to trace connectivity.	Uses Quantum Mechanics (B3LYP/6-31G*) to predict magnetic shielding.
Accuracy	Low (\pm 3-5 ppm error). Fails for quaternary carbons.[1]	High. Defines connectivity unambiguously.	Very High (\pm 1-2 ppm). Validates stereochemistry.
Time/Cost	Instant / Zero cost.	2-12 Hours / High instrument cost.	24-48 Hours / Computational cost.
Verdict	Screening Only. Do not use for publication.	Standard Requirement. Essential for structural proof.[2]	Validation Layer. Use to resolve <2 ppm ambiguities.

Spectral Data & Assignment

The following data compares the 5-Methoxychromone skeleton against the unsubstituted Chromone baseline to illustrate the electronic impact of the substituent.

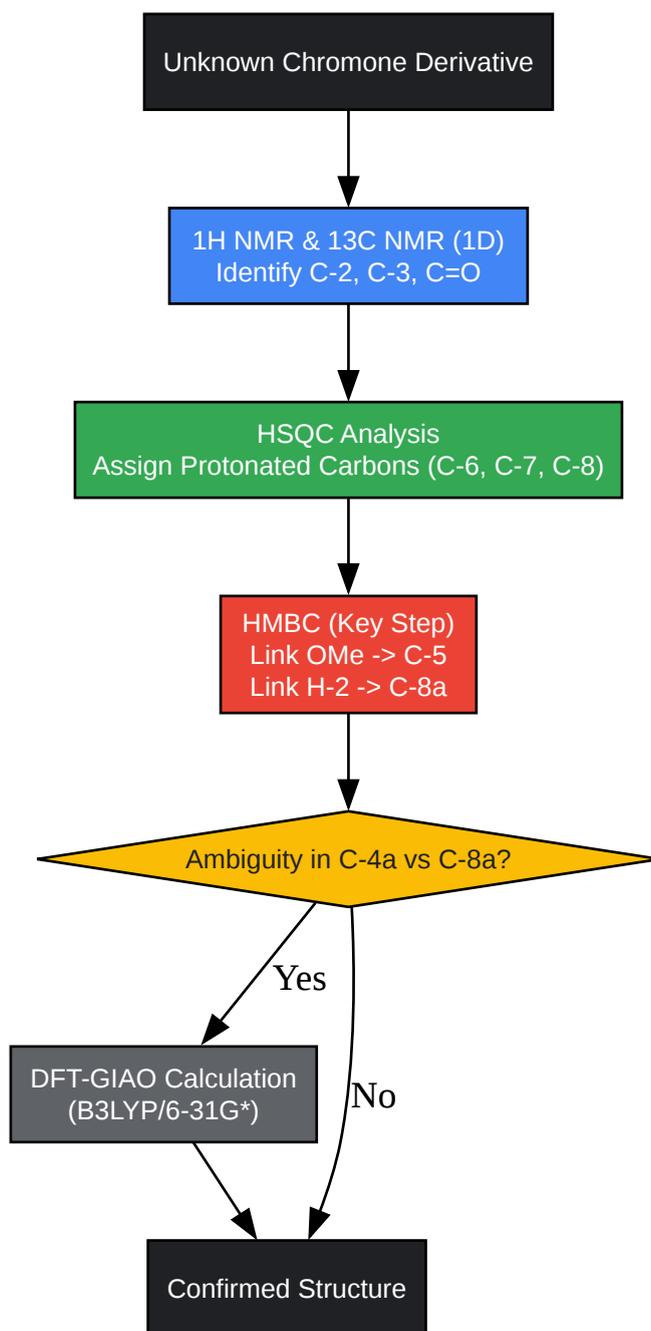
Table 1: Comparative C13 NMR Shifts (100 MHz, CDCl3)
[3]

Carbon Position	Chromone (Base) (ppm)	5-Methoxychromone (ppm)	Shift Difference ()	Assignment Logic (HMBC)
C-2	155.4	154.8	-0.6	large (~190Hz); HMBC from H-3.
C-3	113.2	113.8	+0.6	HMBC from H-2.
C-4 (C=O)	177.8	178.2	+0.4	Weak HMBC from H-2, H-5.
C-4a	124.5	110.5	-14.0	Shielded (Ortho). HMBC from H-3, H-6, H-8.
C-5	125.8	159.8	+34.0	Deshielded (Ips). Strong HMBC from OMe protons.
C-6	125.3	106.2	-19.1	Shielded (Ortho). COSY to H-7.
C-7	133.9	134.5	+0.6	HMBC from H-5 (if H), H-8? No, H-5 is OMe.
C-8	118.3	109.8	-8.5	Shielded (Para). HMBC from H-6.
C-8a	156.4	158.5	+2.1	HMBC from H-2 (3-bond).
5-OMe	N/A	56.4	-	Key entry point for assignment.

> Note: Data represents consensus values for the flavone/chromone scaffold. Small variations (± 0.5 ppm) occur depending on concentration and solvent.

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow required to solve the structure without ambiguity.



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Figure 1: Decision tree for unambiguous NMR assignment of substituted chromones.

Detailed Assignment Logic (Self-Validating Protocol)

To ensure scientific integrity, you must validate the assignment using the following HMBC Correlation Network. This protocol relies on "entry points"—signals that are unambiguous—to solve the rest of the molecule.

Step 1: The "Anchor" (Methoxy Group)

- Observation: The methoxy protons appear as a sharp singlet at ~3.90 ppm.
- Action: Look for a strong HMBC correlation (3-bond) from this singlet to an aromatic carbon.
- Result: The carbon correlating to the OMe protons is C-5 (~159.8 ppm). This immediately distinguishes the A-ring from the C-ring.

Step 2: The Heterocyclic Ring (C-2/C-3)

- Observation: H-2 is the most downfield proton (7.8-8.0 ppm) and typically a doublet (J6Hz) or singlet depending on C-3 substitution.
- Action: Trace HMBC from H-2.
- Result: H-2 correlates strongly to C-4 (Carbonyl) and C-8a (the bridgehead carbon).
- Differentiation: C-8a (~158.5 ppm) is often close to C-5. However, C-5 correlates to the Methoxy protons, while C-8a correlates to H-2. This separation is critical.

Step 3: The A-Ring Spin System

- Observation: In 5-methoxychromone, the A-ring has three protons (H-6, H-7, H-8).
- Action: Use COSY to establish the H6-H7-H8 connectivity.
- Refinement:
 - H-6 is typically a doublet (ortho-coupled to H-7).
 - H-7 is a triplet (coupled to H-6 and H-8).

- H-8 is a doublet.
- Validation: H-6 will show an HMBC correlation to C-4a (the shielded quaternary carbon at ~110 ppm).

Experimental Protocols

A. NMR Acquisition Protocol

- Sample Preparation: Dissolve 10-15 mg of compound in 0.6 mL of CDCl₃ (or DMSO-d₆ if solubility is poor). Filter to remove particulates that cause line broadening.
- Instrument: 400 MHz or higher (100 MHz for ¹³C).
- Pulse Sequence (¹³C): Power-gated decoupling (zgpg30).
 - Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Quaternary carbons (C-4, C-5, C-8a) have long T₁ relaxation times. Short D1 values will suppress these signals, leading to "missing carbons."
 - Scans: Minimum 1024 scans for adequate S/N on quaternary carbons.
- HMBC Setup: Optimize for long-range coupling () of 8 Hz.

B. DFT-GIAO Validation Protocol (Optional but Recommended)

If experimental ambiguity persists (e.g., between C-5 and C-8a), use this computational workflow:

- Conformational Search: Use MMFF94 to find low-energy conformers (rotation of the OMe group).
- Geometry Optimization: DFT B3LYP/6-31G(d) in vacuum or solvent model (PCM).
- NMR Calculation: GIAO method at B3LYP/6-311+G(2d,p) level.

- Scaling: Apply linear scaling factors (intercept/slope) specific to the basis set to convert isotropic shielding to chemical shift ().

References

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Sources

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- 2. [nmr.ceitec.cz \[nmr.ceitec.cz\]](https://nmr.ceitec.cz)
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